Cas no 1062065-18-2 (N-benzylpiperidine-4-sulfonamide)

N-benzylpiperidine-4-sulfonamide structure
1062065-18-2 structure
商品名:N-benzylpiperidine-4-sulfonamide
CAS番号:1062065-18-2
MF:C12H18N2O2S
メガワット:254.348521709442
CID:6237291
PubChem ID:57767438

N-benzylpiperidine-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-benzylpiperidine-4-sulfonamide
    • 1062065-18-2
    • 4-(N-benzylsulfamoyl)piperidine
    • 4-((phenylmethylamino)sulfonyl)piperidine
    • ODTCZZBZLBBAGN-UHFFFAOYSA-N
    • SCHEMBL2392725
    • EN300-1704168
    • AKOS010807897
    • インチ: 1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
    • InChIKey: ODTCZZBZLBBAGN-UHFFFAOYSA-N
    • ほほえんだ: S(C1CCNCC1)(NCC1C=CC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 254.10889899g/mol
  • どういたいしつりょう: 254.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 66.6Ų

N-benzylpiperidine-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1704168-5.0g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
5g
$2816.0 2023-06-04
Enamine
EN300-1704168-5g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
5g
$2816.0 2023-09-20
Enamine
EN300-1704168-1.0g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
1g
$971.0 2023-06-04
Enamine
EN300-1704168-0.25g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
0.25g
$893.0 2023-09-20
Enamine
EN300-1704168-0.5g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
0.5g
$933.0 2023-09-20
Enamine
EN300-1704168-10.0g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
10g
$4176.0 2023-06-04
Enamine
EN300-1704168-0.05g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
0.05g
$816.0 2023-09-20
Enamine
EN300-1704168-2.5g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
2.5g
$1903.0 2023-09-20
Enamine
EN300-1704168-0.1g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
0.1g
$855.0 2023-09-20
Enamine
EN300-1704168-1g
N-benzylpiperidine-4-sulfonamide
1062065-18-2
1g
$971.0 2023-09-20

N-benzylpiperidine-4-sulfonamide 関連文献

N-benzylpiperidine-4-sulfonamideに関する追加情報

Professional Introduction to N-benzylpiperidine-4-sulfonamide (CAS No. 1062065-18-2)

N-benzylpiperidine-4-sulfonamide, a compound with the chemical formula C14H18N2O2S, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its N-benzylpiperidine-4-sulfonamide core structure, which has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The CAS number 1062065-18-2 uniquely identifies this substance, ensuring precise classification and reference within scientific literature and industrial applications.

The N-benzylpiperidine-4-sulfonamide moiety is a derivative of piperidine, a six-membered heterocyclic amine that is widely prevalent in biologically active compounds. The introduction of a benzyl group at the nitrogen position and a sulfonamide group at the fourth carbon atom enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies have highlighted the role of such derivatives in developing novel therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.

In the realm of medicinal chemistry, the N-benzylpiperidine-4-sulfonamide scaffold has been explored for its ability to modulate various biological targets. For instance, research has demonstrated its potential as a ligand in G-protein coupled receptor (GPCR) modulation, which is crucial for treating conditions such as hypertension and diabetes. The sulfonamide group not only contributes to the compound's pharmacological properties but also serves as a site for further functionalization, enabling the design of more sophisticated derivatives with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have facilitated the virtual screening of N-benzylpiperidine-4-sulfonamide derivatives, identifying promising candidates for experimental validation. These computational approaches leverage machine learning algorithms to predict binding interactions between the compound and biological targets, streamlining the drug discovery process. Such innovations are particularly relevant in today's fast-paced pharmaceutical landscape, where efficiency and precision are paramount.

The synthesis of N-benzylpiperidine-4-sulfonamide involves multi-step organic reactions, typically starting from commercially available precursors such as piperidine and benzylamine. The introduction of the sulfonamide group is often achieved through sulfonylation reactions, which can be tailored to yield high yields and purity. Advances in catalytic methods have further refined these synthetic pathways, reducing reaction times and minimizing waste generation—a critical consideration in sustainable chemistry practices.

Applications of N-benzylpiperidine-4-sulfonamide extend beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it a versatile building block for designing polymers with specific functionalities. Additionally, derivatives of this compound have shown promise in developing novel pesticides that target pest-specific enzymes while maintaining environmental safety.

The regulatory landscape for N-benzylpiperidine-4-sulfonamide is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that its use aligns with safety and efficacy standards. Manufacturers must adhere to stringent guidelines during production and distribution, including quality control measures to prevent contamination or degradation.

Future research directions for N-benzylpiperidine-4-sulfonamide include exploring its role in combination therapies, where it may synergize with other drugs to enhance therapeutic outcomes. Furthermore, investigating its potential as an anti-inflammatory agent or in treating autoimmune diseases is an emerging area of interest. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits.

The global market for N-benzylpiperidine-4-sulfonamide is expected to grow steadily, driven by increasing demand for novel pharmaceuticals and agrochemicals. Market analysts project significant growth in regions with robust pharmaceutical industries, such as North America and Europe. However, challenges such as regulatory hurdles and high production costs may impact market expansion unless addressed through innovative solutions.

In conclusion, N-benzylpiperidine-4-sulfonamide (CAS No. 1062065-18-2) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features and potential biological activities make it a cornerstone in modern drug discovery efforts. As research continues to uncover new possibilities for this molecule, its significance in pharmaceuticals and beyond is poised to expand further.

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